molecular formula C17H16ClIN2O B5056930 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine

1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine

Cat. No. B5056930
M. Wt: 426.7 g/mol
InChI Key: QSSAIHARADDWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine, also known as CPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPIP is a piperazine derivative that has a unique chemical structure, which makes it a valuable tool for studying the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine is not fully understood. However, it is believed to act as a modulator of the serotonin receptor system. 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor and act as a partial agonist. This receptor is involved in the regulation of mood, anxiety, and stress responses.
Biochemical and physiological effects:
1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal studies. It has also been shown to reduce the effects of stress on the body. 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine has been shown to increase the levels of serotonin in the brain, which is associated with a positive mood.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique chemical structure that makes it a valuable tool for studying the effects of different compounds on the body. However, 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine also has some limitations. It has a low solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in the body, which can limit its usefulness in some studies.

Future Directions

There are several future directions for research involving 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine. One direction is to further investigate its mechanism of action and the specific receptors that it interacts with. Another direction is to explore its potential as a therapeutic agent for the treatment of anxiety and depression. Additionally, 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine could be used as a tool to study the effects of other compounds on the serotonin receptor system. Overall, 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine has been used in various scientific research studies as a tool to study the effects of different compounds on the body. It has been used in studies related to drug abuse, anxiety, and depression. 1-(3-chlorophenyl)-4-(4-iodobenzoyl)piperazine is also used as a reference compound in the development of new drugs.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O/c18-14-2-1-3-16(12-14)20-8-10-21(11-9-20)17(22)13-4-6-15(19)7-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSAIHARADDWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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